(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine
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Overview
Description
(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine is a chemical compound with the molecular formula C7H11F2N3. It is characterized by the presence of a difluoroethyl group and an imidazole ring, which are connected through a methylamine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine typically involves the reaction of 2,2-difluoroethylamine with a suitable imidazole derivative. One common method is the alkylation of 1-methyl-1H-imidazole-5-carbaldehyde with 2,2-difluoroethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds .
Scientific Research Applications
(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is a bioisostere of histidine, making it useful in the design of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine is largely dependent on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors through its imidazole ring, which can mimic the structure of natural substrates or ligands. The difluoroethyl group can enhance the compound’s metabolic stability and binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluoroethyl)amine: Lacks the imidazole ring, making it less versatile in biological applications.
(1-Methyl-1H-imidazol-5-YL)methylamine: Lacks the difluoroethyl group, which may reduce its metabolic stability and binding affinity.
(2,2-Difluoroethyl)[(1H-imidazol-5-YL)methyl]amine: Similar structure but without the methyl group on the imidazole ring, potentially affecting its biological activity.
Uniqueness
(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine is unique due to the combination of the difluoroethyl group and the imidazole ring, which confer both metabolic stability and biological activity. This makes it a valuable compound in the development of new pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
2,2-difluoro-N-[(3-methylimidazol-4-yl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c1-12-5-11-3-6(12)2-10-4-7(8)9/h3,5,7,10H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFISUXSIVBGPCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CNCC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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